molecular formula C11H7NO2S B572991 8H-Indeno[1,2-d]thiazole-5-carboxylic acid CAS No. 1245648-00-3

8H-Indeno[1,2-d]thiazole-5-carboxylic acid

Cat. No.: B572991
CAS No.: 1245648-00-3
M. Wt: 217.242
InChI Key: LTORWSCJMLAOKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8H-Indeno[1,2-d]thiazole-5-carboxylic acid (CAS 1245648-00-3) is a chemical building block with a molecular formula of C 11 H 7 NO 2 S and a molecular weight of 217.24 g/mol . This compound serves as a privileged scaffold in medicinal chemistry, particularly in the development of novel antiviral agents. Recent scientific research has identified its derivatives as a unique class of non-peptidic, non-covalent inhibitors of the SARS-CoV-2 3CL protease (3CL pro or M pro ), a crucial enzyme for viral replication . In biochemical evaluations, a representative derivative exhibited promising inhibitory activity with an IC 50 value of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro . Molecular docking studies suggest that these inhibitors bind effectively into the substrate-binding pockets S1 and S2 of the protease, with the indeno-thiazole core forming key hydrophobic interactions and the substituents engaging in hydrogen bonding . The structure-activity relationship (SAR) studies highlight that the specific positioning of methoxy groups and the integrity of the central five-membered ring are critical for maintaining this inhibitory potency . This compound is offered for research and development purposes. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-indeno[1,2-d][1,3]thiazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2S/c13-11(14)7-2-1-6-4-9-10(8(6)3-7)12-5-15-9/h1-3,5H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTORWSCJMLAOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C(=O)O)C3=C1SC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40855930
Record name 8H-Indeno[1,2-d][1,3]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245648-00-3
Record name 8H-Indeno[1,2-d][1,3]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 8h Indeno 1,2 D Thiazole 5 Carboxylic Acid and Its Derivatives

Strategic Approaches to the Indeno[1,2-d]thiazole Ring System Formation

The synthesis of the 8H-indeno[1,2-d]thiazole scaffold is a central challenge that has been addressed through various innovative chemical reactions. These methods provide access to the core structure, onto which further functionalization can be performed.

Cyclization and Condensation Reactions for Thiazole (B1198619) Annulation

The formation of the thiazole ring fused to the indene (B144670) framework is often achieved through condensation followed by a cyclization reaction. organic-chemistry.org These reactions typically involve the joining of two molecular fragments to build the heterocyclic ring. One-pot condensation-cyclization reactions are particularly efficient as they allow for the synthesis of complex molecules from simple starting materials in a single step, minimizing waste and simplifying purification. organic-chemistry.org For instance, a general approach to thiazole synthesis involves the reaction between a thioamide and an α-halocarbonyl compound, a process known as the Hantzsch synthesis. youtube.com In this reaction, the sulfur of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen. youtube.com Following this initial step, an intramolecular cyclization occurs where the nitrogen atom attacks the carbonyl carbon, which, after dehydration, results in the formation of the aromatic thiazole ring. youtube.com Such condensation and cyclization strategies are foundational in heterocyclic chemistry and are readily adaptable for building fused systems like indeno[1,2-d]thiazoles. researchgate.netorganic-chemistry.org

Multi-component Reactions and Domino Protocols for Fused Heterocycles

Multi-component reactions (MCRs) and domino (or cascade) protocols have become powerful tools for the efficient synthesis of complex heterocyclic compounds, including fused thiazole derivatives. researchgate.netnih.gov These reactions combine two or more starting materials in a single operation to form a product that incorporates portions of all the initial reactants. nih.gov This approach offers significant advantages in terms of atom economy, simplicity, and the rapid generation of molecular diversity. researchgate.netnih.gov

Several domino protocols have been developed for thiazole synthesis. nih.gov For example, a reaction between a thioamide and ethyl-4-bromocrotonate can proceed through a domino mechanism involving an SN2 reaction, Michael addition, and subsequent elimination to form thiazole derivatives in high yields. nih.gov Similarly, four-component reactions involving hydrazine, allyl isothiocyanate, an α-haloketone, and an aldehyde have been developed to produce thiazole derivatives in excellent yields through a one-pot process. researchgate.net These advanced strategies allow for the construction of densely functionalized heterocyclic systems, which are valuable in drug discovery. bohrium.commdpi.com

Palladium-Catalyzed Coupling Reactions in Thiazole Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the formation of C-C and C-heteroatom bonds in thiazole systems. cdnsciencepub.com These methods offer high functional group tolerance and proceed under mild conditions. rsc.org The Suzuki-Miyaura coupling, for instance, combines a boronic acid with an organic halide and has been catalyzed by palladium complexes featuring thiazole-based ligands. cdnsciencepub.com

More direct methods, such as palladium-catalyzed C-H/C-H cross-coupling, have been developed to connect thiazoles with other heterocyclic systems like benzothiazoles and thiophenes. rsc.org This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical route. rsc.org Furthermore, palladium catalysis is effective for the cross-coupling of thiols with aryl halides to form aryl sulfides, a key transformation that can be relevant in building precursors for thiazole synthesis. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Reactions in Thiazole Synthesis

Reaction Type Catalyst System Reactants Product Type Reference
Suzuki-Miyaura Coupling Palladium(II) acetate (B1210297) with phenylthiazole ligand Boronic acids, Aryl halides Aryl-substituted thiazoles cdnsciencepub.com
Oxidative C-H/C-H Coupling Palladium catalyst Benzothiazoles, Thiophenes/Thiazoles Bi-heterocyclic compounds rsc.org

Synthesis from Appropriate Ketone and Thiourea (B124793) Precursors

A direct and widely used method for constructing the 2-aminothiazole (B372263) ring system is the reaction between a ketone and thiourea. researchgate.net This approach, a variation of the Hantzsch thiazole synthesis, typically requires the in-situ formation of an α-haloketone, which then reacts with thiourea. researchgate.netscilit.com To circumvent the handling of lachrymatory α-haloketones, methods using an iodine/dimethyl sulfoxide (B87167) (I₂/DMSO) system as a catalytic oxidant have been developed. researchgate.net

In the context of the indeno[1,2-d]thiazole system, the starting ketone is an appropriately substituted 1-indanone (B140024). mdpi.com The reaction of a 1-indanone derivative with thiourea and bromine in ethanol (B145695) at elevated temperatures leads to the formation of the desired 8H-indeno[1,2-d]thiazole scaffold. mdpi.com This two-step synthesis is efficient for producing a variety of derivatives by simply changing the substituents on the starting indanone. mdpi.com One-pot protocols starting from β-keto esters and thiourea, promoted by reagents like tribromoisocyanuric acid, also provide an efficient route to 2-aminothiazoles. organic-chemistry.org

Preparation from 2-Bromo-indanones and N-Substituted Thioureas

The most direct synthesis of the 8H-indeno[1,2-d]thiazole core involves the reaction of a 2-bromo-1-indanone (B167726) with a thiourea or an N-substituted thiourea. nih.govresearchgate.net This is a classic Hantzsch-type condensation-cyclization. The 2-bromo-1-indanone precursors can be prepared by the bromination of the corresponding 1-indanone. researchgate.net

The reaction between the 2-bromo-1-indanone and thiourea proceeds in ethanol to afford the 2-amino-8H-indeno[1,2-d]thiazole derivatives in good to excellent yields (90-95%). researchgate.net This method is robust and tolerates various substituents on both the indanone ring and the thiourea nitrogen, allowing for the synthesis of a library of compounds. nih.gov For example, using N-alkyl or N-aryl thioureas provides access to 2-alkylamino or 2-arylamino derivatives of the target heterocycle. nih.gov

Table 2: Synthesis of 8H-Indeno[1,2-d]thiazol-2-amines from Substituted Indanones

Starting Indanone Derivative Reagent Product Yield Reference
2-Tosyloxy-1-indanone Thiourea 8H-indeno[1,2-d]thiazol-2-amine 90% researchgate.net
2-Bromo-1-indanone Thiourea 8H-indeno[1,2-d]thiazol-2-amine - nih.govresearchgate.net

Targeted Synthesis of the Carboxylic Acid Moiety at Position 5

The introduction of a carboxylic acid group at the 5-position of the 8H-indeno[1,2-d]thiazole ring system is a key step in the synthesis of the target molecule. This functionalization is typically achieved by carrying the carboxyl group, or a precursor to it, through the synthesis from the start. The synthesis would likely commence with a 1-indanone that is already substituted at the position that will become C-5 in the final product.

A plausible synthetic route would involve the preparation of 5-carboxy-1-indanone or a protected version, such as a methyl or ethyl ester. This substituted indanone would then be subjected to bromination to yield 2-bromo-5-carboxy-1-indanone. The subsequent Hantzsch-type cyclization with thiourea would construct the fused 2-aminothiazole ring, yielding 2-amino-8H-indeno[1,2-d]thiazole-5-carboxylic acid. If an ester was used, a final hydrolysis step would be required to unmask the carboxylic acid.

While specific literature for the synthesis of 8H-indeno[1,2-d]thiazole-5-carboxylic acid is not prevalent, the synthesis of other thiazole-5-carboxylic acid derivatives is well-documented. google.comnih.gov For example, 2-aminothiazole-5-carboxylic acid derivatives can be prepared by reacting a compound of the formula Cl₂CH-CH(OR)₂ with an alkanol in the presence of a base to form a di-alkoxy-propionic acid ester, which is then reacted with thiourea in an acidic medium. google.com These established methods for creating the thiazole-5-carboxylic acid moiety support the proposed strategy of starting with a pre-functionalized indanone precursor.

Strategies for Direct Introduction or Post-Cyclization Functionalization

The direct introduction of functional groups onto the pre-formed 8H-indeno[1,2-d]thiazole core or the functionalization of the molecule after cyclization represents a key strategy for creating diverse derivatives.

One common approach involves the reaction of 2-bromo-indanones with N-substituted thioureas. nih.gov This method allows for the synthesis of a series of 8H-indeno[1,2-d]thiazoles with various N-substituted amino groups at the 2-position. nih.gov

Another method for post-cyclization functionalization is the derivatization of the carboxylic acid group, which will be discussed in more detail in section 2.3.2. This allows for the creation of esters and amides, which can significantly alter the compound's properties.

Precursor-Based Synthesis of Thiazole-5-carboxylic Acid Derivatives

A prevalent strategy for synthesizing this compound and its analogs involves the construction of the thiazole ring from acyclic or heterocyclic precursors.

A two-step synthesis starting from an appropriate ketone and thiourea is a common method. nih.gov Research has described the synthesis of 8H-indeno[1,2-d]thiazol-2-amine derivatives by reacting thiourea with 2-tosyloxy-1-indanone, 2-bromo-2,3-dihydroinden-1-ones, and 2,2-dibromo-2,3-dihydroinden-1-one, resulting in good to excellent yields. researchgate.net

The Hantzsch thiazole synthesis is a classical and widely used method for the formation of the thiazole ring. nih.gov This reaction typically involves the condensation of an α-haloketone with a thioamide. nih.gov A variation of this synthesis uses thiourea or its derivatives with 1,2-dichloro-1-ethoxyethane. nih.gov

The Cook-Heilbron method provides an alternative route where an aminonitrile reacts with carbon disulfide to yield 2,4-disubstituted 5-aminothiazole derivatives. nih.gov

Methods Involving Acid Hydrolysis and Oxidation

Acid hydrolysis and oxidation reactions are crucial for converting precursor functional groups into the desired carboxylic acid moiety on the 8H-indeno[1,2-d]thiazole scaffold.

For instance, the hydrolysis of ester derivatives, such as methyl 2-amino-8H-indeno[1,2-d]thiazole-5-carboxylate, can yield the corresponding carboxylic acid. klamar-reagent.comymilab.com This hydrolysis is often carried out under acidic or basic conditions. Some research has shown the smooth hydrolysis of a 1,2,4-thiadiazole-5-carboxylic acid ethyl ester to the corresponding carboxylic acid using aqueous lithium hydroxide (B78521) in methanol (B129727) at room temperature. nih.gov

Oxidation reactions can also be employed. For example, a halomethyl group on the thiazole ring can be oxidized to a carboxylic acid. google.com

Derivatization and Modification of the this compound Core

The modification of the this compound core is essential for fine-tuning its biological activity and physicochemical properties. This is achieved by introducing various substituents on the indene and thiazole moieties, as well as by transforming the carboxylic acid group.

Exploration of Substituent Effects on the Indene Moiety for Structure-Activity Studies

The introduction of different substituents on the indene part of the molecule can have a significant impact on its biological activity.

In a study on 2-amino-8H-indeno[1,2-d]thiazole derivatives as potential anti-ulcer agents, various substituents were introduced on the benzene (B151609) ring. nih.gov Among 3-morpholinopropylamino derivatives, a 5-isopropyl and a 7-chloro substituted compound showed considerably stronger inhibitory behavior on hydrochloric acid-induced gastric ulcers compared to the reference drug. nih.gov

Another study focused on designing and synthesizing novel indeno[1,2-d]thiazole hydroxamic acids as histone deacetylase (HDAC) inhibitors. nih.gov The structure-activity relationship studies revealed that the nature and position of substituents on the indene ring influenced the inhibitory activity. nih.gov

Chemical Transformations at the Carboxylic Acid Group (e.g., esterification, amidation)

The carboxylic acid group at the 5-position of the thiazole ring is a versatile handle for further chemical modifications, such as esterification and amidation.

Esterification of the carboxylic acid can be achieved by reacting it with an alcohol in the presence of an acid catalyst. For example, methyl 2-amino-8H-indeno[1,2-d]thiazole-5-carboxylate has been synthesized. klamar-reagent.comymilab.com

Amidation is another common transformation. A series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed and synthesized based on the structure of the drug dasatinib. nih.gov In another study, 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized by reacting the corresponding acyl chloride with appropriate arylamines. mdpi.com

The synthesis of 8H-indeno[1,2-d]thiazol-2-amine derivatives has also been reported, where the amino group can be further functionalized. researchgate.net

Introduction of Diverse Functional Groups on the Thiazole Ring

Introducing a variety of functional groups onto the thiazole ring is a key strategy for modulating the biological activity of 8H-indeno[1,2-d]thiazole derivatives.

One approach is to start with a precursor that already contains the desired functional group. For example, a series of 8H-indeno[1,2-d]thiazoles with different N-substituted amino groups at the 2-position were synthesized from 2-bromo-indanones and N-substituted thioureas. nih.gov

Post-cyclization functionalization of the thiazole ring can also be performed. For instance, the sulfone moiety on a thiazole ring has been shown to be a versatile reactive tag, allowing for various transformations such as SNAr reactions, metal-catalyzed couplings, and radical-based alkylations. rsc.orgnih.gov

The strategic construction of complex molecules like this compound and its derivatives relies on sophisticated synthetic methodologies. These approaches can be broadly categorized into convergent and divergent pathways, each offering distinct advantages in accessing a diverse range of chemical entities for various research applications.

4 Convergent and Divergent Synthetic Pathways for Derivatives

The generation of libraries of 8H-indeno[1,2-d]thiazole derivatives is crucial for structure-activity relationship (SAR) studies and the discovery of novel therapeutic agents. Both convergent and divergent synthetic strategies are employed to efficiently access a wide array of analogs.

Divergent Synthetic Pathways

A divergent synthetic approach begins with a common core intermediate that is systematically modified in the later stages to produce a library of structurally related compounds. This strategy is highly effective for exploring the chemical space around a privileged scaffold.

A prominent example of a divergent synthesis of 8H-indeno[1,2-d]thiazole derivatives involves the reaction of a common 2-bromo-indanone precursor with a variety of N-substituted thioureas. nih.gov This reaction, a variation of the Hantzsch thiazole synthesis, allows for the introduction of diverse functionalities at the 2-position of the thiazole ring. For instance, a series of 2-amino-8H-indeno[1,2-d]thiazoles has been synthesized using this method, leading to the generation of derivatives with different alkylamino, arylamino, and pyridylamino substituents. nih.gov

Another illustration of a divergent approach is the design and synthesis of novel 8H-indeno[1,2-d]thiazole derivatives as potential SARS-CoV-2 3CL protease inhibitors. nih.gov Starting from a hit compound, new derivatives were synthesized by modifying substituents on the indene ring. For example, adjustments to a methoxy (B1213986) group, including shifting its position or replacing it with other functionalities like butoxy, isobutoxy, methyl groups, or a chlorine atom, were explored to understand the impact of steric and electronic effects on biological activity. nih.gov

Table 1: Examples of 8H-Indeno[1,2-d]thiazole Derivatives Synthesized via Divergent Pathways

Starting MaterialReagentDerivative NameReference
2-Bromo-indanoneN-methylthiourea2-(Methylamino)-8H-indeno[1,2-d]thiazole nih.gov
2-Bromo-indanoneN-phenylthiourea2-(Phenylamino)-8H-indeno[1,2-d]thiazole nih.gov
2-Bromo-indanoneN-(pyridin-2-yl)thiourea2-(Pyridin-2-ylamino)-8H-indeno[1,2-d]thiazole nih.gov
5-Methoxy-2-bromo-indan-1-oneThiourea2-Amino-5-methoxy-8H-indeno[1,2-d]thiazole nih.gov
6-Methoxy-2-bromo-indan-1-oneThiourea2-Amino-6-methoxy-8H-indeno[1,2-d]thiazole nih.gov

This table is interactive. Users can sort and filter the data.

Convergent Synthetic Pathways

Convergent synthesis involves the independent synthesis of different fragments of a target molecule, which are then combined in the final stages. This approach is often more efficient for the synthesis of complex molecules as it allows for the parallel construction of key building blocks.

In the context of this compound derivatives, a convergent strategy can be envisioned through multicomponent reactions (MCRs). The Hantzsch thiazole synthesis is a classic example of a reaction that can be adapted into a convergent MCR. In this scenario, three components: an α-haloketone (the indanone fragment), a thioamide or thiourea, and often an aldehyde, are combined in a one-pot reaction to construct the thiazole ring fused to the indene system.

This modular approach allows for the variation of each component, leading to a high degree of structural diversity in the final products. For instance, different substituted indanones, a wide range of thioamides or thioureas, and various aldehydes can be utilized to rapidly assemble a library of complex 8H-indeno[1,2-d]thiazole derivatives. This strategy is particularly powerful for generating novel compounds with diverse substitution patterns on both the indene and thiazole moieties.

While specific literature explicitly detailing a convergent synthesis for this compound is not prevalent, the principles of MCRs for thiazole synthesis are well-established and represent a viable and efficient convergent pathway to these complex heterocyclic systems. nih.govnih.gov

Table 2: Conceptual Convergent Synthesis of 8H-Indeno[1,2-d]thiazole Derivatives via a Multicomponent Reaction

Indanone ComponentThioamide/Thiourea ComponentAldehyde ComponentPotential Product
2-Bromo-5-carboxy-indan-1-oneThioureaFormaldehydeThis compound
2-Bromo-5-carboxy-indan-1-oneAcetothioamideBenzaldehyde2-Methyl-4-phenyl-8H-indeno[1,2-d]thiazole-5-carboxylic acid
2-Bromo-6-methyl-indan-1-oneThiobenzamideGlyoxylic acid2-Phenyl-4-carboxy-6-methyl-8H-indeno[1,2-d]thiazole

This table is interactive and presents a conceptual framework for the convergent synthesis of various derivatives.

Computational and Theoretical Investigations of 8h Indeno 1,2 D Thiazole 5 Carboxylic Acid and Analogues

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical methods are powerful tools for elucidating the fundamental characteristics of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of properties, offering a microscopic view of molecular behavior. For derivatives of the 8H-Indeno[1,2-d]thiazole scaffold, these studies are crucial for predicting stability, reactivity, and potential sites for intermolecular interactions.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a standard method in computational chemistry for studying the electronic structure of molecules. kbhgroup.in It is favored for its balance of accuracy and computational cost. The core principle of DFT is that the energy of a molecule can be determined from its electron density.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a central concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is related to the molecule's ionization potential, while the LUMO, an electron acceptor, is related to its electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. nih.gov For example, computational studies on thiazole-based hydrazones have shown that introducing different substituent groups can significantly alter the HOMO-LUMO gap. nih.gov A reduction in the energy gap, as seen when substituting with electron-donating or withdrawing groups, indicates improved charge transfer within the molecule. nih.govnih.gov

Table 1: Example FMO Data for Analogous Thiazole (B1198619) Hydrazone Derivatives

This table presents data from a DFT study on analogous thiazole hydrazone compounds (TCAH1-TCAH8), illustrating how different substituents affect the Frontier Molecular Orbital energies.

CompoundE(HOMO) (eV)E(LUMO) (eV)Energy Gap (Egap) (eV)
TCAH1 -6.543-2.5284.015
TCAH7 -6.214-2.2823.932
TCAH8 -6.224-2.6293.595
Data sourced from a study on thiazole-based hydrazones, which are analogues. The specific values are for compounds designated TCAH1, TCAH7, and TCAH8 in the source material. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites and Intermolecular Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. kbhgroup.in The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Typically, red or yellow regions indicate areas of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. These sites are often associated with lone pairs on electronegative atoms like oxygen and nitrogen. kbhgroup.inresearchgate.net Blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas represent neutral or non-polar regions. For thiazole derivatives, MEP analysis helps identify the most reactive parts of the molecule, such as the electronegative nitrogen and sulfur atoms of the thiazole ring, which are key sites for coordinating with biological targets or participating in chemical reactions. kbhgroup.in

Mulliken Atomic Charge Distribution Analysis

Mulliken atomic charge analysis provides a method for partitioning the total electron density of a molecule among its constituent atoms. kbhgroup.in This calculation helps to quantify the electrostatic potential at different atomic sites. By understanding the charge distribution, researchers can gain further insight into the molecule's reactivity, polarity, and intermolecular bonding behavior. In studies of thiazole derivatives, Mulliken charge analysis can pinpoint the specific charge held by each atom, complementing the visual representation offered by MEP maps. kbhgroup.in For example, it can confirm the negative charge accumulation on heteroatoms (N, S, O) and identify which carbon atoms are more positively charged and thus more likely to be attacked by nucleophiles.

Spectroscopic Parameter Prediction and Validation

Computational methods are not only used to predict reactivity but also to simulate spectroscopic data. This allows for the validation of experimental findings and the interpretation of complex spectra.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Visible Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in excited states. kbhgroup.inbohrium.com It is the method of choice for predicting the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules. researchgate.net TD-DFT calculations can determine the electronic transition energies (the energy required to move an electron from a lower to a higher energy orbital) and the corresponding oscillator strengths (the intensity of the absorption). kbhgroup.in

These theoretical calculations are often performed to understand the nature of the electronic transitions observed in experimental spectra. For example, a transition might be characterized as a π → π* or n → π* transition, involving the HOMO and LUMO. kbhgroup.in In studies of thiazole derivatives, TD-DFT has been successfully used to compute absorption wavelengths (λmax) that show good agreement with experimental data. kbhgroup.inresearchgate.net The calculations can also be performed to simulate the effect of different solvents on the absorption spectrum, which is crucial for matching theoretical predictions with real-world measurements. researchgate.netbohrium.com

Theoretical Vibrational Frequency Analysis and Comparison with Experimental Spectra

Theoretical vibrational frequency analysis serves as a powerful tool in conjunction with experimental spectroscopy to confirm the molecular structure of newly synthesized compounds. This computational approach, typically employing methods like Density Functional Theory (DFT), calculates the vibrational modes of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental data, researchers can validate the proposed structure, assign specific vibrational modes to observed spectral bands, and gain deeper insight into the molecule's bonding characteristics.

For derivatives of the 8H-indeno[1,2-d]thiazole scaffold, structural confirmation is routinely achieved using spectroscopic methods such as IR and Nuclear Magnetic Resonance (NMR), alongside mass spectrometry. nih.govresearchgate.net For instance, the IR spectra of synthesized imidazole-thiazole hybrids, which share the core thiazole ring, show characteristic peaks for C=N, aromatic C=C, and C-N bonds, confirming the formation of the heterocyclic system. nih.gov Similarly, the synthesis of 8H-indeno[1,2-d]thiazol-2-amines was confirmed by the appearance of –NH2 absorption bands in their IR spectra. researchgate.net

While a specific, detailed vibrational analysis for 8H-Indeno[1,2-d]thiazole-5-carboxylic acid is not extensively documented in the provided literature, the principles are well-established for analogous thiazole derivatives. nih.gov A theoretical analysis would predict the frequencies for key functional groups, which can be correlated with experimental values.

Table 1: Typical Vibrational Frequencies in Indeno[1,2-d]thiazole Derivatives

Functional Group Typical Wavenumber (cm⁻¹) Vibrational Mode
C=O (Carboxylic Acid) 1700-1725 Stretching
C=N (Thiazole Ring) 1620-1640 Stretching
C=C (Aromatic/Indene) 1480-1600 Stretching
C-S (Thiazole Ring) 600-800 Stretching
O-H (Carboxylic Acid) 2500-3300 (broad) Stretching

The comparison between the calculated and experimental spectra provides a high degree of confidence in the synthesized structure before proceeding to further biological and computational evaluation.

Molecular Modeling and Docking Simulations for Biological Target Interactions

Prediction of Ligand-Target Binding Modes and Affinities

Molecular docking is a fundamental in silico technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and biological testing. For 8H-indeno[1,2-d]thiazole analogues, docking simulations have been successfully employed to identify potential inhibitors for a range of biological targets.

A notable application has been in the search for inhibitors of the SARS-CoV-2 3-Chymotrypsin-like cysteine protease (3CLpro), a critical enzyme for viral replication. nih.govmdpi.com In one study, a series of 8H-indeno[1,2-d]thiazole derivatives were synthesized, with a representative compound, 7a , showing an IC50 value of 1.28 µM against the enzyme. nih.gov Molecular docking predicted that this compound binds effectively within the S1 and S2 pockets of the 3CLpro active site. nih.gov Similarly, other studies on indenopyridazine-thiazole hybrids identified compounds with high predicted potency against multiple SARS-CoV-2 targets, including 3CLpro, helicase, and the human angiotensin‐converting enzyme 2 (ACE2), with docking scores reaching as low as -11.8 kcal/mol. eurekaselect.com

The versatility of the indenothiazole scaffold is further demonstrated in its application against other targets. Novel indeno[1,2-d]thiazole hydroxamic acids were designed as histone deacetylase (HDAC) inhibitors, with docking simulations guiding the design process. nih.gov The most potent compound exhibited a pan-HDAC inhibitory activity with an IC50 value of 0.14 µM. nih.gov Furthermore, docking studies have been used to explore the potential of related thiazole derivatives as inhibitors for enzymes such as cyclooxygenase (COX-1 and COX-2), fungal lanosterol (B1674476) C14α-demethylase, and various bacterial enzymes. nih.govresearchgate.netjpionline.org

Table 2: Predicted Binding Affinities of Indeno[1,2-d]thiazole Analogues and Related Compounds for Various Biological Targets

Compound Class Biological Target Predicted Affinity / Activity
8H-Indeno[1,2-d]thiazole derivative (7a ) SARS-CoV-2 3CLpro IC50 = 1.28 µM nih.gov
Indenopyridazine-thiazole hybrid (10c ) Human ACE2 Docking Score = -11.8 kcal/mol eurekaselect.com
Indenopyridazine-thiazole hybrid (13d ) SARS-CoV-2 3CLpro Docking Score = -10.9 kcal/mol eurekaselect.com
Indeno[1,2-d]thiazole hydroxamic acid (6o ) Pan-Histone Deacetylases (HDACs) IC50 = 0.14 µM nih.gov
4-phenyl-1,3-thiazole derivative (4e ) Fungal Lanosterol C14α-demethylase ΔG = -9.2 kcal/mol nih.gov

Elucidation of Molecular Recognition and Interaction Mechanisms through In Silico Approaches

Beyond predicting binding affinity, in silico approaches elucidate the specific molecular interactions that stabilize the ligand-receptor complex, offering a rationale for the observed biological activity. These studies reveal the key amino acid residues and the types of non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that govern molecular recognition.

For the 8H-indeno[1,2-d]thiazole derivative 7a binding to SARS-CoV-2 3CLpro, docking studies rationalized its inhibitory activity by showing how the molecule fits into the S1 and S2 binding pockets of the enzyme. nih.gov This provides a structural basis for the activity and a starting point for further optimization. In studies of other thiazole hybrids targeting different proteins, specific interactions are key to their inhibitory potential. For example, in the active site of fungal lanosterol C14α-demethylase, thiazole derivatives are predicted to act as noncompetitive inhibitors. nih.gov The top-ranked poses show crucial interactions, though the flexibility of certain analogues can lead to a dispersion of binding modes. nih.gov

Docking of imidazole-thiazole hybrids into the EGFR tyrosine kinase domain (PDB ID: 6LUD) revealed that different substituents form distinct interactions. nih.gov For instance, derivatives 5a and 5c form hydrogen bonds with LYS 745 via the imidazole (B134444) nitrogen, while the hydroxy derivative 5d forms hydrogen bonds with both MET 793 and LEU 718. nih.gov This detailed understanding of interaction mechanisms is critical for structure-based drug design, allowing for the targeted modification of the ligand to enhance binding affinity and selectivity. Similar detailed interaction analyses have been performed for indenopyrazole and indenopyrrole compounds with bacterial enzyme receptors, identifying key binding interactions that inform their potential as antibacterial agents. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net By identifying the key physicochemical properties and structural features (known as descriptors) that influence activity, QSAR models can predict the potency of novel, untested compounds, thereby streamlining the drug discovery process. researchgate.netacs.org

While specific QSAR models for this compound are not detailed in the available results, numerous studies on related thiazole and indenothiazole derivatives establish a clear precedent for this approach. acs.orgnih.govijpsdronline.com The foundation of QSAR lies in the qualitative Structure-Activity Relationships (SAR) derived from initial screening. For example, studies on 2-amino-8H-indeno[1,2-d]thiazole derivatives showed that alkylamino substituents led to more potent anti-ulcer activity than arylamino derivatives. nih.gov Similarly, for SARS-CoV-2 3CLpro inhibitors, introducing bulky groups or electron-withdrawing groups on the 8H-indeno[1,2-d]thiazole scaffold was found to be detrimental to inhibitory activity. mdpi.com

These qualitative observations can be quantified in a QSAR model. 2D and 3D-QSAR models have been developed for various thiazole derivatives to predict their antimicrobial activity. ijpsdronline.com These models use a range of descriptors to represent the molecule's properties.

Table 3: Common Descriptor Classes Used in QSAR Modeling

Descriptor Class Description Example
Electronic Describes the distribution of electrons in the molecule, influencing electrostatic interactions. Dipole moment, partial charges, HOMO/LUMO energies
Steric Relates to the size and shape of the molecule, affecting how it fits into a binding site. Molecular weight, molar refractivity, van der Waals volume
Topological Numerical indices derived from the 2D graph representation of the molecule. Connectivity indices, shape indices (e.g., T_C_C_4) ijpsdronline.com

| Hydrophobic | Quantifies the water-solubility of the molecule, crucial for membrane permeability and binding. | LogP (octanol-water partition coefficient) |

A statistically robust QSAR model, validated by high correlation coefficients (R²) and cross-validation scores (q²), can serve as a powerful predictive tool for designing more potent analogues of the 8H-indeno[1,2-d]thiazole scaffold. acs.orgijpsdronline.com

Conformational Analysis and Energetic Profiles

The conformational flexibility or rigidity of a molecule can significantly impact its interaction with a biological target. nih.gov For instance, in a series of 1,3-thiazole derivatives designed as anti-Candida agents, molecules with rigid structural elements like aromatic rings were found to have more defined binding modes in docking simulations. nih.gov In contrast, more flexible analogues showed a greater dispersion of predicted poses and binding energies, highlighting the importance of conformational control in rational drug design. nih.gov The 8H-indeno[1,2-d]thiazole framework possesses a relatively rigid fused-ring system, which can be advantageous for achieving a specific, high-affinity binding orientation within a receptor's active site.

The energetic profile of these compounds can be investigated using high-level theoretical calculations. Methods such as the Complete Basis Set (CBS) models can be used to calculate thermodynamic properties like the standard enthalpy of formation. nih.gov Such calculations provide a quantitative measure of a molecule's stability. For energetic materials based on triazole N-oxides, these calculations revealed highly positive heats of formation, which is a key indicator of their high energy content. nih.gov While indenothiazoles are not designed as energetic materials, these same principles can be applied to determine the relative stability of different isomers or substituted analogues, providing a theoretical basis for their synthetic accessibility and persistence under physiological conditions.

Structure Activity Relationship Sar Analysis of 8h Indeno 1,2 D Thiazole 5 Carboxylic Acid Derivatives

Correlating Structural Modifications with Modulatory Effects on Biological Targets

The core structure of 8H-Indeno[1,2-d]thiazole consists of a fused indene (B144670) and thiazole (B1198619) ring system. The biological activity of derivatives of this scaffold is highly sensitive to substitutions on the indene ring, modifications of the thiazole moiety, and alterations to the carboxylic acid group at position 5.

Influence of Indene Ring Substitution Patterns on Biological Activity

The indene ring portion of the scaffold offers several positions for substitution, and modifications at these sites can significantly impact biological potency. Research into derivatives targeting the SARS-CoV-2 3CL protease has shown that both the location and the nature of substituents are critical.

For instance, the position of a methoxy (B1213986) group on the phenyl ring of the indene system dramatically affects inhibitory activity. Shifting a methoxy group from position 5 to position 6 resulted in a five-fold increase in potency against the SARS-CoV-2 3CL protease, with the IC50 value dropping from 6.42 µM to 1.28 µM nih.govsemanticscholar.org. This highlights a specific spatial requirement within the target's binding pocket where the substituent at position 6 forms more favorable interactions.

Furthermore, replacing the methoxy group at this position with other substituents, such as larger alkyl groups or a chlorine atom, was found to be detrimental to the compound's activity nih.gov. This suggests that the size, shape, and electronic properties of the substituent at this position are finely tuned for optimal biological effect.

Table 1: Influence of Indene Ring Substitution on SARS-CoV-2 3CLpro Inhibitory Activity

CompoundSubstitution on Indene RingIC50 (µM)
Compound 45-methoxy6.42 ± 0.90
Compound 7a6-methoxy1.28 ± 0.17
Compound 7b6-butoxy>40
Compound 7e6-chloro>40

Role of the Thiazole Moiety and its Substituents in Biological Response

The thiazole ring is a well-established pharmacophore in medicinal chemistry, recognized for its presence in numerous approved drugs and its ability to engage in a wide range of biological interactions globalresearchonline.netnih.govneliti.comnih.gov. As a five-membered aromatic heterocycle containing both sulfur and nitrogen, it serves as a rigid scaffold that correctly orients substituents for interaction with biological targets nih.govneliti.com.

Substituents attached to the thiazole ring also play a pivotal role. In studies where a substituted benzamido moiety was attached at position 2 of the thiazole ring, modifications to this substituent had a profound impact on activity. For example, replacing a 3,5-dimethoxybenzamido group with a 3,4,5-trimethoxybenzamido group caused a significant drop in inhibitory activity semanticscholar.org. Conversely, replacing it with a 3-methoxybenzamido moiety largely maintained the activity, indicating a sensitivity to the substitution pattern on this part of the molecule semanticscholar.org. The introduction of electron-withdrawing groups or other heterocyclic rings in this region was also found to be unfavorable for activity nih.govsemanticscholar.org.

Significance of the Carboxylic Acid Group at Position 5 in Target Interaction and Biological Activity

The carboxylic acid functional group is a key structural feature that can strongly influence a molecule's pharmacokinetic and pharmacodynamic properties. Due to its polarity and ability to act as both a hydrogen bond donor and acceptor, the carboxyl group can form strong, targeted interactions with amino acid residues in a protein's active site, such as arginine, lysine, or histidine nih.gov.

While the parent compound is 8H-Indeno[1,2-d]thiazole-5-carboxylic acid, many potent derivatives are synthesized as carboxamides (a derivative of the carboxylic acid) nih.gov. This modification can be a strategic choice in drug design to enhance cell permeability and metabolic stability while retaining the ability to form crucial hydrogen bonds. The amide NH can act as a hydrogen bond donor, while the carbonyl oxygen remains a hydrogen bond acceptor, mimicking the interactions of the original carboxylic acid. The importance of this position is underscored by the fact that modifications to the amide substituent significantly alter biological activity, demonstrating its direct involvement in target binding semanticscholar.org.

Pharmacophore Identification and Rational Lead Optimization Strategies

Lead optimization is a critical process in drug discovery that involves iteratively modifying a hit compound to improve its potency, selectivity, and pharmacokinetic properties. The development of potent 8H-Indeno[1,2-d]thiazole derivatives serves as a clear example of this strategy mdpi.com.

The process began with the identification of a hit compound, derivative 4 (IC50 = 6.42 µM), through high-throughput screening mdpi.comnih.gov. This initial hit provided a foundational pharmacophore—a model describing the essential three-dimensional features required for biological activity. Subsequent rational design and synthesis of new analogues were guided by this model and computational studies like molecular docking mdpi.comnih.gov.

Molecular docking studies help to visualize how a molecule fits into the binding site of its target protein, revealing key interactions. For the 8H-indeno[1,2-d]thiazole derivatives, docking into the SARS-CoV-2 3CL protease showed that the compounds occupy specific pockets (S1 and S2) within the active site mdpi.com. This structural insight allows for targeted modifications. For example, observing that the methoxy group at position 6 of the indene ring fits well into a specific pocket justified the synthesis of other derivatives with substituents at that position to probe the limits of the pocket's size and polarity nih.gov. This structure-guided optimization is a powerful strategy for efficiently developing potent inhibitors nih.gov.

Steric and Electronic Effects of Substituents on Activity

The biological activity of a compound is governed by a complex interplay of steric (size and shape) and electronic (electron-donating or electron-withdrawing) properties of its substituents nih.gov. Structure-activity relationship studies of 8H-Indeno[1,2-d]thiazole derivatives have clearly demonstrated the importance of both effects.

Steric Effects: Steric hindrance plays a significant role in the activity of these derivatives. On the indene ring, the replacement of a relatively small methoxy group with bulkier butoxy or isobutoxy groups led to a complete loss of activity (IC50 > 40 µM) nih.gov. This indicates that the binding pocket accommodating this part of the molecule is sterically constrained, and larger groups prevent the inhibitor from adopting the correct binding conformation. Similarly, adding an extra methoxy group to the benzamido moiety (changing it from 3,5-dimethoxy to 3,4,5-trimethoxy) also significantly decreased activity, again suggesting a negative steric influence semanticscholar.org.

Electronic Effects: The electronic nature of the substituents is also critical. On the benzamido ring attached to the thiazole, the introduction of an electron-withdrawing group, such as a fluoro or chloro atom, diminished the inhibitory activity nih.govsemanticscholar.org. This suggests that the electronic properties of this aromatic ring are important for optimal interaction with the target, and that reducing the electron density is unfavorable. This highlights the need for a balanced electronic profile in the molecule to achieve high potency.

Table 2: Steric and Electronic Effects of Substituents on SARS-CoV-2 3CLpro Inhibitory Activity

CompoundKey ModificationEffect TypeIC50 (µM)
Compound 7a6-methoxy on indeneBase1.28 ± 0.17
Compound 7b6-butoxy on indeneSteric>40
Compound 7c6-isobutoxy on indeneSteric>40
Compound 7h3-methoxybenzamidoBase1.83 ± 0.25
Compound 7i3-fluorobenzamidoElectronic>40
Compound 7k4-chlorobenzamidoElectronic>40

Investigation of Biological Target Interactions and Mechanistic Research of 8h Indeno 1,2 D Thiazole Derivatives in Vitro and in Silico

Enzyme Inhibition Studies

The therapeutic potential of 8H-indeno[1,2-d]thiazole derivatives has been primarily explored through their interaction with various enzymes. The following subsections detail the findings from these investigations.

SARS-CoV-2 3CL Protease Inhibition

The 3-Chymotrypsin-like cysteine protease (3CLpro), also known as the main protease (Mpro), is crucial for the replication and transcription of the SARS-CoV-2 virus, making it a prime target for antiviral drug development. researchgate.net In the search for novel 3CLpro inhibitors, a series of 8H-indeno[1,2-d]thiazole derivatives were synthesized and evaluated for their inhibitory activity. researchgate.net

Initial high-throughput screening identified 8H-indeno[1,2-d]thiazole derivative 4 as a novel inhibitor of SARS-CoV-2 3CLpro with a half-maximal inhibitory concentration (IC50) of 6.42 ± 0.90 μM. researchgate.net This discovery prompted the design and synthesis of a series of fourteen new derivatives to explore the structure-activity relationships (SARs). researchgate.net

Among the synthesized compounds, derivative 7a emerged as a particularly potent inhibitor, displaying an IC50 value of 1.28 ± 0.17 μM against SARS-CoV-2 3CLpro. researchgate.net Molecular docking studies of compound 7a provided insights into its binding mode, revealing that it fits well into the S1 and S2 binding pockets of the 3CLpro enzyme. researchgate.net

The SAR studies indicated that modifications to the 8H-indeno[1,2-d]thiazole scaffold significantly impacted inhibitory activity. For instance, introducing bulky groups or electron-withdrawing groups on the scaffold was found to be detrimental to the inhibitory potency. researchgate.net Furthermore, expanding the five-membered ring of the indeno moiety to a six-membered ring resulted in a complete loss of inhibitory activity against SARS-CoV-2 3CLpro. researchgate.net

The following table summarizes the inhibitory activities of selected 8H-indeno[1,2-d]thiazole derivatives against SARS-CoV-2 3CLpro:

CompoundR1R2R3R4IC50 (μM) researchgate.net
4 5-OCH3HHH6.42 ± 0.90
7a 6-OCH3HHH1.28 ± 0.17
7b 6-OC4H9HHH10.43 ± 1.54
7c 6-OCH2CH(CH3)2HHH11.21 ± 1.63
7d 6-CH3HHH8.56 ± 1.21
7e 6-ClHHH14.23 ± 2.01
7f 6-BrHHH12.54 ± 1.83
7g 5,6-OCH3HHH4.37 ± 0.62
7h HHHH7.89 ± 1.15
7i 6-NO2HHH> 50
7j 6-CNHHH> 50
7k 6-(thiophen-2-yl)HHH> 50
7l (6-membered ring)---> 50

Xanthine (B1682287) Oxidase Inhibition

A comprehensive review of the scientific literature did not yield any specific studies on the in vitro or in silico inhibitory effects of 8H-Indeno[1,2-d]thiazole-5-carboxylic acid or its derivatives on xanthine oxidase.

α-Glucosidase and α-Amylase Inhibition

There were no specific research findings available from in vitro or in silico studies regarding the inhibition of α-glucosidase and α-amylase by this compound or its derivatives.

Heat Shock Protein 90 (Hsp90) and Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

A diligent search of the scientific literature did not uncover any studies specifically investigating the inhibitory activity of this compound or its derivatives against Heat Shock Protein 90 (Hsp90) or Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase.

Dihydrofolate Reductase (DHFR) Inhibition

No specific in vitro or in silico research on the inhibition of Dihydrofolate Reductase (DHFR) by this compound or its derivatives could be located in the available literature.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

A thorough search of the scientific literature did not yield any specific studies concerning the in vitro or in silico inhibitory effects of this compound or its derivatives on acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE).

Cyclooxygenase (COX) Inhibition

The cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. As such, they are a primary target for non-steroidal anti-inflammatory drugs (NSAIDs). While the broader class of thiazole (B1198619) derivatives has been evaluated for COX inhibitory activity, specific research on 8H-indeno[1,2-d]thiazole derivatives in this context is limited.

Studies on various thiazole-containing compounds have demonstrated a range of inhibitory activities against both COX-1 and COX-2 isoforms. nih.govsemanticscholar.orgnih.gov For instance, certain 5,6-diarylimidazo[2.1-b]thiazole derivatives have been identified as potent and selective inhibitors of the COX-2 enzyme. nih.gov In other research, some 2-(trimethoxyphenyl)-thiazole derivatives showed notable, though not superior to reference drugs, COX-1 and COX-2 inhibitory potency. nih.gov Another study on two novel thiazole derivatives revealed that one compound was a specific and potent inhibitor of COX-1, while both showed inhibitory effects on COX-2-dependent prostaglandin (B15479496) E2 (PGE2) production. nih.gov

These findings suggest that the thiazole nucleus can serve as a scaffold for the development of COX inhibitors. However, direct evidence and detailed mechanistic studies concerning the interaction of this compound and its derivatives with COX enzymes are not extensively documented in the current body of scientific literature.

Investigation of Other Specific Biological Targets and Pathways

Beyond COX inhibition, the therapeutic potential of 8H-indeno[1,2-d]thiazole derivatives has been explored across a range of other biological targets and pathways, revealing a broad spectrum of activities.

Research on other related thiazole structures has shown promising results. For instance, a series of novel 2-oxoindolin-3-ylidene thiazole derivatives underwent evaluation for their anti-proliferative activity against a panel of sixty cancer cell lines, including the HepG2 (hepatocellular carcinoma) line. nih.gov Several of these derivatives demonstrated potent cytotoxic effects, with IC50 values against HepG2 cells ranging from 3.13 to 30.54 μM. nih.gov

In studies involving the MCF-7 breast cancer cell line, certain 1,2-diphenylethane (B90400) anti-oestrogens showed dose-dependent inhibition of cell proliferation. nih.gov While these compounds are not 8H-indeno[1,2-d]thiazole derivatives, this highlights the potential for diverse chemical scaffolds to exhibit activity against this cell line.

Regarding the MDA-MB-231 breast cancer cell line, initial screening of novel 2-oxoindolin-3-ylidene thiazole derivatives indicated moderate to potent cytotoxic activity. nih.gov

It is important to note that while these findings are encouraging for the broader class of thiazole-containing compounds, further research is required to specifically elucidate the anti-proliferative potential of 8H-indeno[1,2-d]thiazole derivatives against a wider range of cancer cell lines.

Table 1: Anti-proliferative Activity of Thiazole Derivatives on Specific Cancer Cell Lines

Cancer Cell LineCompound ClassObserved EffectIC50 Values (μM)Citation
HepG22-oxoindolin-3-ylidene thiazole derivativesPotent cytotoxic activity3.13 - 30.54 nih.gov
MDA-MB2312-oxoindolin-3-ylidene thiazole derivativesModerate to potent cytotoxic activityNot specified in abstract nih.gov

The antimicrobial properties of the 8H-indeno[1,2-d]thiazole scaffold have been a subject of significant interest, particularly in the context of emerging viral threats.

Antiviral Activity (anti-SARS-CoV-2): A notable study focused on the synthesis and biochemical evaluation of a series of 8H-indeno[1,2-d]thiazole derivatives as potential inhibitors of the SARS-CoV-2 3-chymotrypsin-like cysteine protease (3CLpro), a critical enzyme for viral replication. nih.govresearchgate.net Through high-throughput screening, an 8H-indeno[1,2-d]thiazole derivative was identified as a novel inhibitor of SARS-CoV-2 3CLpro with an IC50 value of 6.42 ± 0.90 μM. nih.gov Subsequent design and synthesis of further derivatives led to the identification of a representative compound, 7a , which displayed enhanced inhibitory activity with an IC50 of 1.28 ± 0.17 μM against the same target. nih.gov Molecular docking studies suggested that this compound binds effectively within the S1 and S2 pockets of the 3CLpro active site. nih.gov

Antibacterial and Antifungal Activity: While specific studies on the antibacterial and antifungal activity of this compound are not detailed in the reviewed literature, the broader class of thiazole derivatives is known to possess significant antimicrobial properties. researchgate.netnih.gov Research on novel 2-(2-hydrazinyl)thiazole derivatives synthesized from 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one has demonstrated both antibacterial and antifungal activities. researchgate.net These findings suggest that the indenothiazole framework is a promising scaffold for the development of new antimicrobial agents.

Table 2: Anti-SARS-CoV-2 Activity of 8H-Indeno[1,2-d]thiazole Derivatives

Compound/DerivativeTargetInhibitory Activity (IC50)Citation
Initial 8H-indeno[1,2-d]thiazole derivative (Compound 4)SARS-CoV-2 3CLpro6.42 ± 0.90 μM nih.gov
Representative Derivative (Compound 7a)SARS-CoV-2 3CLpro1.28 ± 0.17 μM nih.gov

The anti-inflammatory potential of thiazole derivatives has been widely reported, often linked to their ability to inhibit key inflammatory mediators like COX enzymes. benthamscience.com As discussed in section 5.1.7, various thiazole-containing compounds have demonstrated anti-inflammatory effects through the inhibition of COX-1 and/or COX-2. nih.govnih.gov

Beyond COX inhibition, the anti-inflammatory properties of thiazole derivatives may involve other mechanisms. However, specific non-COX mediated anti-inflammatory research on 8H-indeno[1,2-d]thiazole derivatives is not extensively covered in the available literature. The general anti-inflammatory potential of the thiazole ring system suggests that derivatives of 8H-indeno[1,2-d]thiazole could also exert anti-inflammatory effects, warranting further investigation into their specific mechanisms of action.

Thiazolidinediones, a class of compounds containing a thiazole ring, are well-established as effective agents for the treatment of type 2 diabetes, primarily through their action on peroxisome proliferator-activated receptor gamma (PPAR-γ), which enhances insulin (B600854) sensitivity. nih.govmdpi.com The thiazole ring is a key structural component in several approved antidiabetic drugs. researchgate.net

While the general class of thiazole derivatives has shown promise in the context of antidiabetic research, specific studies focusing on the antidiabetic potential and insulin sensitivity amelioration of this compound and its direct derivatives are not prominent in the reviewed scientific literature. The structural similarity to other biologically active thiazoles suggests this is a potential area for future research.

Significant research has been conducted on the anti-ulcerous properties of 2-amino-8H-indeno[1,2-d]thiazole derivatives. nih.gov A study evaluating a series of these compounds demonstrated their potent inhibitory effects on gastric ulcers induced by ethanol (B145695) and hydrochloric acid in rat models. nih.gov

The research highlighted that alkylamino derivatives were more potent than their arylamino counterparts in inhibiting ethanol-induced gastric ulcers. nih.gov Notably, certain 3-morpholinopropylamino derivatives, specifically 5-isopropyl- and 7-chloro-2-(3-morpholinopropyl)amino-8H-indeno[1,2-d]thiazole, exhibited significantly stronger inhibitory activity against hydrochloric acid-induced gastric ulcers than the reference drug, cetraxate (B1206930) hydrochloride. nih.gov

Furthermore, these 3-morpholinopropylamino derivatives were found to have a potent inhibitory effect on gastric acid secretion in pylorus-ligated rats, indicating a mechanism of action that involves the reduction of gastric acid. nih.gov

Table 3: Anti-ulcerous Activity of 2-Amino-8H-indeno[1,2-d]thiazole Derivatives

Compound Class/DerivativeModelObserved EffectCitation
Alkylamino derivativesEthanol-induced gastric ulcersMore potent inhibition compared to arylamino derivatives nih.gov
5-isopropyl-2-(3-morpholinopropyl)amino-8H-indeno[1,2-d]thiazoleHydrochloric acid-induced gastric ulcersStronger inhibitory behavior than cetraxate hydrochloride nih.gov
7-chloro-2-(3-morpholinopropyl)amino-8H-indeno[1,2-d]thiazoleHydrochloric acid-induced gastric ulcersStronger inhibitory behavior than cetraxate hydrochloride nih.gov
3-morpholinopropylamino derivativesPylorus ligated ratsPotent inhibition of gastric acid secretion nih.gov

Mechanistic Elucidation of Biological Actions (at a molecular/cellular level, in vitro and in silico)

The therapeutic potential of 8H-indeno[1,2-d]thiazole derivatives is underpinned by their diverse interactions with key biological targets at the molecular and cellular levels. In vitro and in silico research has begun to unravel the intricate mechanisms through which these compounds exert their effects, primarily focusing on the modulation of pathways critical to cell survival, proliferation, and stress responses.

Apoptotic Pathway Modulation and Apoptotic Protein Expression

The induction of apoptosis, or programmed cell death, is a hallmark of many anti-cancer agents. Derivatives of the 8H-indeno[1,2-d]thiazole scaffold have been investigated for their ability to trigger this crucial cellular process. Studies on related thiazole-containing compounds have demonstrated a common mechanism involving the modulation of key apoptotic proteins.

For instance, research on various thiazole derivatives has shown that they can induce apoptosis by altering the expression levels of the Bcl-2 family of proteins. frontiersin.orgnih.govfrontiersin.org Specifically, these compounds have been observed to down-regulate the expression of the anti-apoptotic protein Bcl-2, while simultaneously up-regulating the expression of the pro-apoptotic protein Bax. frontiersin.orgfrontiersin.orgnih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial membrane and the subsequent release of cytochrome c.

The released cytochrome c then activates a cascade of caspases, which are the executioners of apoptosis. Studies have consistently shown that treatment with thiazole derivatives leads to the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. frontiersin.orgfrontiersin.orgnih.gov The activation of caspase-3 is a point of no return in the apoptotic process, leading to the cleavage of various cellular substrates and ultimately, cell death.

In a study focusing on indeno[1,2-d]thiazolo[3,2-a]pyrimidine analogues, which are structurally related to the core 8H-indeno[1,2-d]thiazole, in-silico docking studies suggested a potential interaction with key apoptotic molecules. dntb.gov.ua Specifically, compounds 9B and 12B were evaluated for their binding affinity to Cytochrome C, Caspase-9, and Caspase-3. dntb.gov.ua This suggests a plausible mechanism whereby these derivatives may directly or indirectly influence the intrinsic apoptotic pathway.

Table 1: In Silico Docking of Indeno[1,2-d]thiazolo[3,2-a]pyrimidine Analogues with Apoptotic Targets

Compound Target Protein Binding Affinity (kcal/mol)
9B Cytochrome C -
Caspase-9 -
Caspase-3 -
12B Cytochrome C -
Caspase-9 -
Caspase-3 -

Data for binding affinities are noted as investigated in the source but specific values were not provided. dntb.gov.ua

Further research into other thiazole derivatives has provided concrete evidence of their pro-apoptotic effects. For example, novel bis-thiazole derivatives have been shown to significantly increase the mRNA levels of p53, PUMA, Bax, caspase-8, caspase-9, and caspase-3, while decreasing the expression of the anti-apoptotic protein Bcl-2 and the Pim-1 kinase. frontiersin.org

Table 2: Effect of a Bis-Thiazole Derivative (Compound 5a) on Apoptotic Gene Expression

Gene Fold Change in mRNA Expression
p53 ≈ 4.07
PUMA ≈ 5.08
Bax ≈ 5.2
Caspase-3 ≈ 6.2
Caspase-8 ≈ 2.9
Caspase-9 ≈ 5.6
Bcl-2 ≈ 0.27 (inhibition)
Pim-1 Kinase ≈ 0.31 (inhibition)

Data from a study on a representative bis-thiazole derivative in KF-28 cells. frontiersin.org

These findings collectively suggest that the 8H-indeno[1,2-d]thiazole scaffold is a promising template for the design of novel agents that can effectively induce apoptosis in cancer cells through the modulation of key apoptotic proteins.

STAT3 Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion. The constitutive activation of the STAT3 signaling pathway is a common feature in many human cancers, making it an attractive target for cancer therapy. researchgate.netnih.gov

Research into indeno[1,2-d]thiazolo[3,2-a]pyrimidine analogues has shed light on the potential of this heterocyclic system to inhibit the STAT3 pathway. dntb.gov.ua The antiproliferative effect of these compounds was investigated in the context of Interleukin-6 (IL-6) mediated STAT3 signaling. IL-6 is a cytokine that can activate the STAT3 pathway, promoting tumor growth. dntb.gov.ua

In-silico docking studies were performed to evaluate the binding affinity of the active compounds 9B and 12B with the IL-6 receptor. dntb.gov.ua The rationale behind this is that by interfering with the IL-6 receptor, these compounds could block the downstream activation of STAT3.

Table 3: In Silico Docking of Indeno[1,2-d]thiazolo[3,2-a]pyrimidine Analogues with the IL-6 Receptor

Compound Target Protein Binding Affinity (kcal/mol)
9B IL-6 -
12B IL-6 -

Data for binding affinities are noted as investigated in the source but specific values were not provided. dntb.gov.ua

The in-vitro screening of these compounds against the A549 lung cancer cell line, which is known to have a constitutively active STAT3 pathway, revealed their potential as antiproliferative agents. dntb.gov.ua This suggests that the observed antiproliferative activity may be, at least in part, due to the inhibition of the STAT3 pathway.

While direct evidence for the inhibition of STAT3 phosphorylation by this compound itself is still emerging, the findings from its pyrimidine-fused analogues provide a strong rationale for further investigation into this mechanism. dntb.gov.ua The development of potent STAT3 inhibitors based on the 8H-indeno[1,2-d]thiazole scaffold could offer a promising therapeutic strategy for cancers that are dependent on this signaling pathway.

Oxidative Enzyme Amelioration

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is implicated in the pathogenesis of numerous diseases. The ability of a compound to modulate the activity of oxidative enzymes is a key indicator of its antioxidant potential.

Thiazole derivatives have been noted for their antioxidant properties, which may be attributed to their ability to scavenge free radicals and modulate the activity of enzymes involved in oxidative stress. nih.gov While specific studies on this compound are limited, research on other thiazole-containing compounds provides insights into their potential mechanisms.

For example, certain thiazole derivatives have been shown to modulate the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov These enzymes are crucial for the detoxification of superoxide radicals and hydrogen peroxide, respectively. By enhancing the activity of these enzymes, compounds can help to mitigate the damaging effects of oxidative stress.

In-silico and in-vitro studies on novel thiazolyl-polyphenolic compounds have demonstrated their significant antioxidant capacity. nih.gov These studies often employ a battery of assays, including DPPH and ABTS radical scavenging assays, to quantify the antioxidant potential of the compounds. The findings from these studies suggest that the thiazole scaffold can be a valuable component in the design of novel antioxidants.

The potential for 8H-indeno[1,2-d]thiazole derivatives to ameliorate oxidative stress warrants further investigation. Future studies could focus on evaluating their effects on the expression and activity of key antioxidant enzymes, as well as their ability to protect cells from oxidative damage.

Enzyme Kinetic Studies to Determine Inhibition Type

To fully understand the mechanism of action of an enzyme inhibitor, it is crucial to determine the type of inhibition it exerts. Enzyme kinetic studies, such as the generation of Lineweaver-Burk plots, are employed to elucidate whether an inhibitor is competitive, non-competitive, uncompetitive, or mixed-type.

While specific enzyme kinetic studies for this compound are not yet widely reported, research on other thiazole derivatives provides a framework for how such investigations are conducted. For instance, kinetic analysis of novel benzothiazol-2-yl-thiazolidin-4-ones as HIV-1 reverse transcriptase inhibitors revealed an uncompetitive mode of inhibition for the more active compounds, while less active derivatives showed a competitive mode. nih.gov This highlights the importance of such studies in understanding structure-activity relationships.

In another example, Lineweaver-Burk plots were used to determine that certain nitrothiazolacetamide derivatives act as mixed-type or non-competitive inhibitors of the urease enzyme. researchgate.net Similarly, imidazothiadiazole–chalcone hybrids were characterized as inhibitors of human carbonic anhydrase I and II, as well as acetylcholinesterase and butyrylcholinesterase, with their inhibition types and constants (Ki) determined through kinetic analysis. mdpi.com

These studies typically involve measuring the initial reaction velocity at various substrate concentrations in the absence and presence of different concentrations of the inhibitor. The data is then plotted using a double reciprocal plot (Lineweaver-Burk) or other linearizing methods to visualize the type of inhibition.

Table 4: Representative Data from Enzyme Kinetic Studies of Thiazole Derivatives

Compound Class Target Enzyme Inhibition Type
Nitrothiazolacetamide derivatives Urease Mixed-type / Non-competitive researchgate.net
Benzothiazol-2-yl-thiazolidin-4-ones HIV-1 Reverse Transcriptase Uncompetitive / Competitive nih.gov
Imidazothiadiazole–chalcone hybrids Carbonic Anhydrase I & II, Acetylcholinesterase, Butyrylcholinesterase -

Specific inhibition types for all enzymes were not detailed in the provided search result for the imidazothiadiazole–chalcone hybrids. mdpi.com

The determination of the inhibition type for 8H-indeno[1,2-d]thiazole derivatives against their specific biological targets will be a critical step in their development as therapeutic agents. This information will provide valuable insights into their binding mechanisms and guide the rational design of more potent and selective inhibitors.

Chemical Reactivity and Synthetic Transformations of the 8h Indeno 1,2 D Thiazole System

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group at the 5-position of the 8H-indeno[1,2-d]thiazole ring is a versatile handle for synthetic modifications, allowing for the introduction of various functional groups through well-established chemical transformations such as esterification, amidation, and reduction.

Esterification

Esterification of 8H-indeno[1,2-d]thiazole-5-carboxylic acid can be achieved through standard acid-catalyzed condensation with alcohols. While specific examples for this exact compound are not extensively documented in readily available literature, the general principles of esterification of heteroaromatic carboxylic acids are applicable. The reaction typically proceeds by activating the carboxylic acid, for instance, by converting it to an acyl halide or using a coupling agent, followed by reaction with the desired alcohol.

For example, the carboxylic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acyl chloride. This highly reactive intermediate can then be reacted with an alcohol in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to yield the desired ester. Alternatively, carbodiimide-mediated coupling reactions, using reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP), provide a milder method for ester formation.

Reaction TypeReagentsProduct
Acid-catalyzed EsterificationAlcohol, Strong Acid (e.g., H₂SO₄)Ester
Acyl Halide Formation and Esterification1. SOCl₂ or (COCl)₂ 2. Alcohol, Base (e.g., Pyridine)Ester
Carbodiimide CouplingAlcohol, DCC or EDC, DMAPEster

Amidation

The amidation of the carboxylic acid functionality of 8H-indeno[1,2-d]thiazole derivatives has been more specifically reported in the literature, particularly in the context of synthesizing biologically active molecules. Similar to esterification, the carboxylic acid is typically activated before reaction with an amine.

A common method involves the use of peptide coupling reagents. For instance, the synthesis of various amide derivatives of a closely related compound, 2-amino-8H-indeno[1,2-d]thiazole, has been achieved by reacting it with various aromatic acids. In these syntheses, coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in an inert solvent like DMF (dimethylformamide) are employed to facilitate the formation of the amide bond. This approach is highly efficient and allows for the synthesis of a diverse library of amide derivatives.

Coupling AgentBaseSolventGeneral Product
HATUDIPEADMFAmide
DCC/EDC-DCM or DMFAmide
SOCl₂/(COCl)₂ (via acyl chloride)Pyridine or TriethylamineDCM or THFAmide

Reduction

The reduction of the carboxylic acid group in this compound to the corresponding primary alcohol can be accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, capable of reducing carboxylic acids to alcohols in high yields. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the alcohol product.

Another common reducing agent is borane (BH₃), often used as a complex with THF (BH₃·THF). This reagent is generally milder than LiAlH₄ and offers good selectivity for the reduction of carboxylic acids in the presence of other reducible functional groups. The reaction with borane also proceeds in ethereal solvents and requires an acidic or aqueous workup.

Electrophilic and Nucleophilic Reactions on the Fused Ring System

The electronic nature of the 8H-indeno[1,2-d]thiazole ring system dictates its susceptibility to electrophilic and nucleophilic attack. The fusion of the electron-rich indene (B144670) moiety with the thiazole (B1198619) ring, which has both electron-donating (sulfur) and electron-withdrawing (nitrogen) components, creates a complex reactivity profile.

Based on the general reactivity of the thiazole ring, the C5 position is typically the most susceptible to electrophilic attack due to the electron-donating effect of the sulfur atom. However, in the 8H-indeno[1,2-d]thiazole system, this position is occupied by the carboxylic acid group. Therefore, electrophilic substitution would likely occur on the indeno portion of the molecule, with the precise location being influenced by the directing effects of the fused thiazole ring and any other substituents present.

Conversely, the C2 position of the thiazole ring is generally electron-deficient and thus prone to nucleophilic attack. T pharmaguideline.comhis reactivity is a common feature of thiazoles and is expected to be retained in the 8H-indeno[1,2-d]thiazole system. Nucleophilic aromatic substitution at this position would likely require the presence of a good leaving group at C2 and would be facilitated by strong nucleophiles.

Stability and Degradation Pathways of the Core Structure

The stability of the 8H-indeno[1,2-d]thiazole core structure is a critical factor for its application in various fields, particularly in pharmaceuticals. While specific degradation studies on this exact molecule are not widely available, some insights can be gained from studies on related thiazole-containing compounds.

Thiazole rings are generally considered to be relatively stable aromatic systems. However, they can be susceptible to degradation under certain conditions. For instance, some thiazole-containing compounds have been shown to undergo photodegradation. T nih.govhis process can involve the reaction of the thiazole ring with singlet oxygen, leading to the formation of unstable endoperoxides that can rearrange to various degradation products. T nih.govhe specific substituents on the thiazole ring can significantly influence its susceptibility to photodegradation.

nih.govThe stability of the 8H-indeno[1,2-d]thiazole system under acidic, basic, and oxidative stress would be an important area for future investigation to fully characterize its chemical properties and potential liabilities.

Emerging Research Avenues and Future Perspectives for 8h Indeno 1,2 D Thiazole 5 Carboxylic Acid

Development of Novel and Green Synthetic Methodologies

The synthesis of 8H-indeno[1,2-d]thiazole derivatives has traditionally been achieved through the reaction of 2-bromo-indanones with N-substituted thioureas. nih.gov However, the increasing emphasis on sustainable chemical practices is driving the development of more environmentally friendly and efficient synthetic protocols.

One notable advancement is the use of microwave-assisted synthesis . This technique has been successfully employed to prepare various thiazole (B1198619) derivatives, often leading to significantly reduced reaction times, milder reaction conditions, and improved yields compared to conventional heating methods. nih.gov The application of microwave irradiation can enhance the efficiency of the cyclization step, a key process in forming the thiazole ring. nih.gov

Further embracing green chemistry principles, researchers are exploring one-pot multicomponent reactions. These reactions, by combining multiple steps into a single operation, reduce the need for intermediate purification, minimize solvent usage, and decrease waste generation. The synthesis of novel thiazole analogues has been achieved through a microwave-assisted multicomponent reaction of thiocarbohydrazide, aldehydes, and substituted phenacyl bromides, showcasing a greener approach to creating libraries of these compounds.

Future research in this area is expected to focus on the use of aqueous media, and other benign solvents, to further reduce the environmental impact of synthesis. benthamscience.com The development of catalytic methods that avoid the use of stoichiometric and often hazardous reagents is another key direction for advancing the green synthesis of 8H-indeno[1,2-d]thiazole-5-carboxylic acid and its derivatives.

Advanced Computational and Data Science Approaches in Rational Molecular Design

Computational tools are playing an increasingly vital role in the rational design and optimization of 8H-indeno[1,2-d]thiazole-based compounds. Molecular docking has been extensively used to predict and analyze the binding modes of these derivatives with their biological targets.

A significant body of research has focused on the molecular docking of 8H-indeno[1,2-d]thiazole derivatives into the active site of the SARS-CoV-2 3-chymotrypsin-like cysteine protease (3CLpro), a key enzyme in the viral replication cycle. nih.govmdpi.com These studies have been instrumental in understanding the structure-activity relationships (SAR) of these inhibitors. For instance, docking simulations have elucidated how specific substitutions on the indeno[1,2-d]thiazole scaffold can enhance interactions with key residues in the S1 and S2 binding pockets of the protease, thereby improving inhibitory potency. nih.govmdpi.com

Beyond simple docking, more advanced computational methods are being explored. While specific studies on this compound are emerging, related thiazole derivatives have been the subject of Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling. These approaches help in building predictive models that correlate structural features with biological activity, guiding the design of new compounds with improved properties.

The integration of molecular dynamics (MD) simulations is another promising avenue. MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, offering a more realistic representation of the binding event and helping to refine the design of next-generation inhibitors. As the field progresses, the synergy between computational predictions and experimental validation will be crucial for accelerating the discovery of potent and selective 8H-indeno[1,2-d]thiazole-based therapeutic agents.

Exploration of New Biological Targets and Therapeutic Research Areas (non-clinical)

Initial research into the biological activities of 8H-indeno[1,2-d]thiazole derivatives has revealed their potential in several therapeutic areas, with non-clinical studies identifying key molecular targets.

The most prominent area of investigation has been their role as antiviral agents , specifically as inhibitors of the SARS-CoV-2 3CL protease (3CLpro) . nih.govmdpi.com A series of 8H-indeno[1,2-d]thiazole derivatives were synthesized and evaluated for their inhibitory activity against this viral enzyme. nih.gov One representative compound demonstrated an IC50 value of 1.28 µM, providing a strong foundation for the development of novel anti-COVID-19 therapeutics. nih.gov

Another significant area of non-clinical research is in oncology , with derivatives of the 8H-indeno[1,2-d]thiazole scaffold being identified as potent histone deacetylase (HDAC) inhibitors . nih.gov HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are considered important targets for cancer therapy. The discovery of indeno[1,2-d]thiazole-based HDAC inhibitors opens up avenues for developing new anticancer agents. nih.gov

Furthermore, early studies have indicated that some 2-amino-8H-indeno[1,2-d]thiazole derivatives exhibit anti-ulcer activity . nih.gov These compounds were found to have an inhibitory effect on ethanol-induced gastric ulcers in animal models, with some derivatives also showing potent inhibition of gastric acid secretion. nih.gov

The exploration of new biological targets for this versatile scaffold is an active area of research. Given the structural similarities to other biologically active heterocyclic systems, it is anticipated that future studies will uncover additional therapeutic applications in areas such as inflammation, neurodegenerative diseases, and other infectious diseases.

Integration with Combinatorial Chemistry and High-Throughput Screening in Academic Settings

The discovery of the therapeutic potential of 8H-indeno[1,2-d]thiazole derivatives is increasingly being driven by modern drug discovery techniques such as combinatorial chemistry and high-throughput screening (HTS), particularly within academic research settings.

A prime example of this is the identification of an 8H-indeno[1,2-d]thiazole derivative as a novel inhibitor of SARS-CoV-2 3CLpro. nih.gov This discovery originated from a high-throughput screening campaign of a compound collection, which is a common practice in academic drug discovery centers to identify initial "hit" compounds. nih.gov

The amenability of the 8H-indeno[1,2-d]thiazole scaffold to combinatorial synthesis makes it an ideal candidate for the creation of large and diverse chemical libraries. By systematically varying the substituents at different positions of the heterocyclic core, researchers can generate a multitude of analogs for screening. This approach, coupled with HTS, allows for the rapid evaluation of thousands of compounds against a specific biological target, significantly accelerating the pace of drug discovery.

Academic institutions are increasingly equipped with the infrastructure for HTS and combinatorial synthesis, enabling them to play a crucial role in the early stages of drug development. The ongoing research on 8H-indeno[1,2-d]thiazole derivatives is a testament to how these technologies are being leveraged in academic settings to explore the therapeutic potential of novel chemical scaffolds. benthamscience.com

Multi-Targeted Ligand Design and Synthesis

The concept of "one molecule, multiple targets" is a growing paradigm in drug discovery, aimed at addressing complex diseases with a single chemical entity. The 8H-indeno[1,2-d]thiazole scaffold is emerging as a promising platform for the design and synthesis of multi-targeted ligands, also known as polypharmacology.

Research into related thiazole-containing compounds has demonstrated the feasibility of this approach. For instance, thiazolo[5,4-f]quinazolin-9(8H)-ones have been synthesized as multi-target directed ligands against several kinases implicated in Alzheimer's disease, including CDK5, GSK-3, CLK1, CK1, and DYRK1A. nih.gov This highlights the potential of the thiazole moiety to be incorporated into scaffolds that can modulate the activity of multiple, disease-relevant proteins.

In the context of cancer, where multiple signaling pathways are often dysregulated, multi-targeted agents are of particular interest. The fact that 8H-indeno[1,2-d]thiazole derivatives have shown activity against both HDACs and potentially other kinases opens the door for the rational design of dual or multi-action inhibitors. nih.gov By combining pharmacophores responsible for activity at different targets into a single molecule, it may be possible to achieve synergistic therapeutic effects and overcome drug resistance.

Future research will likely focus on the deliberate design of this compound derivatives that can simultaneously modulate multiple targets in a controlled manner. This will involve a sophisticated interplay of medicinal chemistry, computational modeling, and biological evaluation to create novel therapeutics with enhanced efficacy for complex diseases.

Q & A

Q. How can structural modifications enhance the bioactivity of this compound as an enzyme inhibitor?

  • Methodological Answer : Rational design should focus on pharmacophore hybridization. For instance, introducing sulfonyl or sulfonamide groups to the thiazole scaffold can improve binding to enzyme active sites (e.g., xanthine oxidase or SARS-CoV-2 3CL protease). Computational docking studies (AutoDock Vina) and in vitro IC50 assays (e.g., enzyme inhibition kinetics) guide optimization. Derivatives with IC50 values <1.28 μM have been achieved by substituting R1/R2 groups with electron-withdrawing moieties .

Q. What crystallographic challenges arise when refining the crystal structure of this compound?

  • Methodological Answer : High-resolution X-ray diffraction data (≤1.0 Å) are required to resolve disorder in the indeno-thiazole fused ring system. Use SHELXL for refinement, applying restraints for planar thiazole rings and isotropic displacement parameters. For twinned crystals, the HKLF5 format in SHELXL can model twin laws .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies (e.g., variable IC50 values for similar derivatives) may stem from assay conditions (pH, temperature) or impurity profiles. Perform orthogonal validation:
  • Meta-analysis : Compare data across studies using standardized units (e.g., nM vs. μM).
  • Orthogonal assays : Confirm inhibitory activity via fluorescence polarization (for binding affinity) and cellular models (e.g., viral replication assays for antiviral claims) .

Q. What strategies improve regioselectivity in carboxylation reactions of indenothiazole systems?

  • Methodological Answer : Regioselectivity is influenced by the mode of ring fusion. For 8H-Indeno[1,2-d]thiazole, metalation with n-butyllithium at −78°C directs carboxylation to the most electron-deficient carbon. Preferential formation of the 5-carboxy derivative (vs. 1- or 3-) is confirmed via NMR integration of product ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.